molecular formula C10H14N2 B1506527 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine

2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine

Cat. No.: B1506527
M. Wt: 162.23 g/mol
InChI Key: NEJDXOOWUAFPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves multicomponent heterocyclization reactions, which allow for the formation of the azepine scaffold in a one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepines, such as:

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is unique due to its specific ring structure and the presence of an amine group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-7-amine

InChI

InChI=1S/C10H14N2/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7,11H2

InChI Key

NEJDXOOWUAFPLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)N

Origin of Product

United States

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